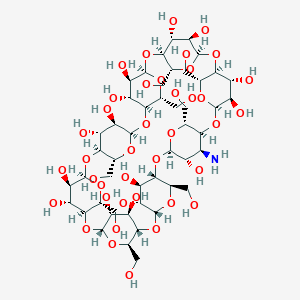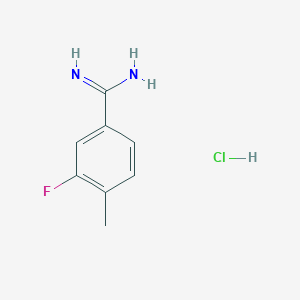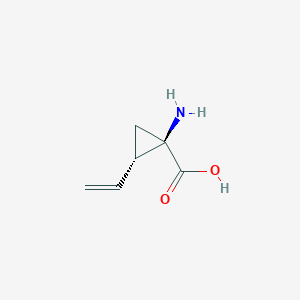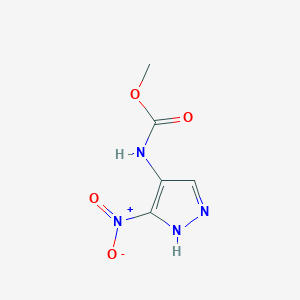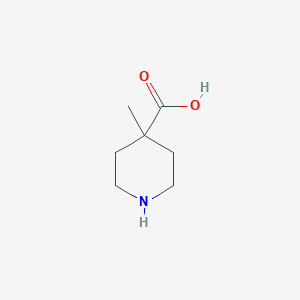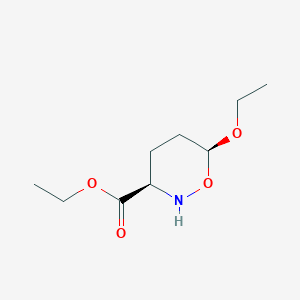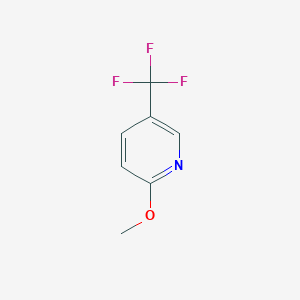
2-甲氧基-5-(三氟甲基)吡啶
描述
Synthesis Analysis
The synthesis of 2-methoxy-5-(trifluoromethyl)pyridine derivatives involves multiple steps, including reactions that introduce the trifluoromethyl group and the methoxy group to the pyridine ring. A notable synthesis approach involves the addition of lithiated methoxyallene to pivalonitrile, followed by cyclization and conversion processes that yield trifluoromethyl-substituted pyridinol derivatives. These methods demonstrate the compound's versatile synthetic accessibility and the possibility of creating various related structures through modifications of the synthesis route (Flögel et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-methoxy-5-(trifluoromethyl)pyridine and its derivatives has been explored through X-ray crystallography and spectroscopic methods. These studies reveal the spatial arrangement of atoms, bond lengths, angles, and the impact of substituents on the overall molecular conformation. For instance, the crystal structure of related compounds shows extended conformations and interactions that can influence the compound's reactivity and physical properties (Dash et al., 2008).
Chemical Reactions and Properties
2-Methoxy-5-(trifluoromethyl)pyridine participates in various chemical reactions, including cross-coupling reactions, which are pivotal for creating complex organic molecules. Its reactivity is influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group. These properties facilitate its involvement in the formation of hypervalent complexes through intermolecular interactions, showcasing its potential as a building block in supramolecular chemistry (Nakash et al., 2005).
科学研究应用
Agrochemical Industry
- Field : Agrochemical Industry
- Application : 2-Methoxy-5-(trifluoromethyl)pyridine and its derivatives are used in the agrochemical industry for the protection of crops from pests . The major use of these derivatives is in the protection of crops from pests .
- Results : Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : Several derivatives of 2-Methoxy-5-(trifluoromethyl)pyridine are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results : The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Crop-Protection Products
- Field : Agrochemical Industry
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 2-Methoxy-5-(trifluoromethyl)pyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Method of Application : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results : The demand for 2,3,5-DCTF has been increasing steadily in the last 30 years .
Production of Chlorfenapyr
- Field : Agrochemical Industry
- Application : 2-chloro-6-trichloromethyl pyridine (CTC), a derivative of 2-Methoxy-5-(trifluoromethyl)pyridine, can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity .
- Method of Application : CTC is obtained by stepwise deep chlorination of 2-methylpyridine .
- Results : Chlorfenapyr can control cyanobacteria in water .
Synthesis of Trifluoromethylpyridines
- Field : Chemical Engineering
- Application : Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- Method of Application : TFMP groups can be introduced within the structures of other molecules via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
Production of Chlorfenapyr
- Field : Agrochemical Industry
- Application : 2-chloro-6-trichloromethyl pyridine (CTC), a derivative of 2-Methoxy-5-(trifluoromethyl)pyridine, can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity . Chlorfenapyr can control cyanobacteria in water .
- Method of Application : CTC is obtained by stepwise deep chlorination of 2-methylpyridine .
- Results : Chlorfenapyr has been used effectively in the control of cyanobacteria in water .
安全和危害
2-Methoxy-5-(trifluoromethyl)pyridine is classified with the signal word “Warning” and is associated with the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
属性
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIGTEGBOBDGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379517 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)pyridine | |
CAS RN |
175277-45-9 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)


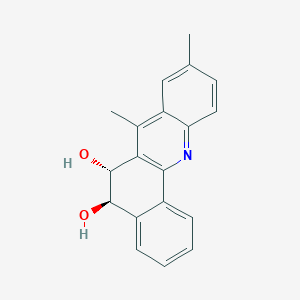

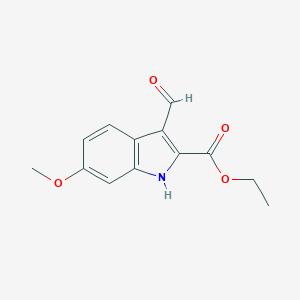
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
